

Application Note: Cycliramine Solubility Enhancement via Cyclodextrin Complexation

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Compound of Interest

Compound Name: Cycliramine

CAS No.: 47128-12-1

Cat. No.: B1614458

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-Cyclodextrin inclusion complexes.

Executive Summary

Cycliramine is a potent H1-receptor antagonist belonging to the alkylamine class (structurally analogous to chlorpheniramine). Despite its therapeutic efficacy in allergic rhinitis and urticaria, its formulation is often hampered by poor aqueous solubility (BCS Class II), which limits its dissolution rate and oral bioavailability.

This Application Note details the methodology for encapsulating **Cycliramine** within

-Cyclodextrin (

-CD) to form a host-guest inclusion complex. By sequestering the hydrophobic pyridine/phenyl moieties of **Cycliramine** into the lipophilic cavity of

-CD, we can significantly enhance aqueous solubility without altering the drug's pharmacological activity.

Key Deliverables:

- Mechanistic Rationale: Understanding the host-guest interaction.[1][2]
- Phase Solubility Protocol: Determination of the stability constant () using the Higuchi & Connors method.[3]
- Preparation Workflow: A scalable "Kneading Method" for solid complex formation.
- Validation: Characterization via DSC and XRD.

Physicochemical Rationale

The Solubility Challenge

Cycliramine possesses a lipophilic backbone (LogP

3.5–4.0) and a basic tertiary amine (pKa

9.0). At physiological pH (6.8–7.4), the drug exists largely in its unionized form, leading to precipitation in the intestinal lumen.

The Cyclodextrin Solution

-Cyclodextrin is a cyclic oligosaccharide with a truncated cone shape.

- Exterior: Hydrophilic (hydroxyl groups)

Ensures water solubility.

- Interior: Hydrophobic cavity

Accommodates the lipophilic aromatic rings of **Cycliramine**.

Mechanism of Action: The inclusion complex forms via non-covalent forces (van der Waals, hydrophobic effects) where the water molecules inside the CD cavity are displaced by the **Cycliramine** molecule. This lowers the energy of the system and "hides" the hydrophobic drug from the aqueous solvent.

Figure 1: Schematic representation of the Host-Guest complexation mechanism. The hydrophobic **Cycliramine** displaces high-energy water from the

-CD cavity.

Protocol 1: Phase Solubility Studies

Objective: To determine the stoichiometric ratio and stability constant () of the complex.

Principle: This protocol follows the Higuchi and Connors method.[3][4][5][6] We measure the solubility of **Cycliramine** in the presence of increasing concentrations of β -CD.

Materials

- **Cycliramine** Maleate (Pure API)
- β -Cyclodextrin (Pharma Grade)
- Phosphate Buffer (pH 6.8)
- 0.45 μ m Nylon Syringe Filters
- UV-Vis Spectrophotometer (Detection range 200-800 nm)

Step-by-Step Methodology

- Preparation of Media: Prepare a series of β -CD solutions in phosphate buffer (pH 6.8) at concentrations of: 0, 2, 4, 6, 8, 10, 12, and 15 mM.
- Saturation: Add excess **Cycliramine** (approx. 50 mg) to 10 mL of each β -CD solution in glass vials.
- Equilibration: Seal vials and shake at constant temperature (37 $^{\circ}$ C) for 48 hours using an orbital shaker (100 rpm).
- Filtration: Filter samples using 0.45 μ m membrane filters to remove undissolved drug.

- Quantification: Dilute the filtrate appropriately and analyze via UV-Vis spectrophotometry at 262 nm.
- Data Analysis: Plot [Dissolved Drug] (M) vs. [α -CD] (M).

Calculations

If the plot is linear (Type ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), it indicates a 1:1 complex. Calculate the Stability Constant (

) using the slope:

- : Intrinsic solubility of **Cycliramine** (y-intercept).
- Slope: Gradient of the phase solubility curve.

Protocol 2: Preparation of Solid Binary Systems

Objective: To create the solid inclusion complex for formulation.

While Freeze-Drying (Lyophilization) yields the highest solubility, the Kneading Method is described here as it is the most cost-effective and scalable method for initial development.

The Kneading Method (Paste Complexation)

- Weighing: Weigh **Cycliramine** and α -CD in a 1:1 molar ratio.
 - Note: Calculate molar mass carefully. **Cycliramine** Maleate MW 356 g/mol ; α -CD MW = 1135 g/mol .
- Wetting: Place the

-CD in a mortar. Add a small volume of solvent mixture (Ethanol:Water, 1:1 v/v) to form a thick, homogenous paste.

- Why Ethanol? It reduces surface tension and aids the insertion of the drug into the cavity.
- Incorporation: Slowly add the **Cycliramine** powder to the paste while grinding vigorously.
- Kneading: Grind the mixture for 45–60 minutes. The paste should maintain a consistency similar to toothpaste; add solvent drops if it dries out.
- Drying: Dry the paste in a hot air oven at

C for 24 hours.
- Pulverization: Crush the dried mass and sieve through a #100 mesh screen.
- Storage: Store in a desiccator.

Figure 2: Workflow for the Kneading Method of complex preparation.

Characterization & Validation

Objective: To prove that **Cycliramine** is actually inside the cavity and not just physically mixed.

Differential Scanning Calorimetry (DSC)

- Protocol: Heat samples (Pure Drug, Physical Mixture, Kneaded Complex) from

C to

C at

C/min under nitrogen flow.
- Success Criteria:
 - Pure **Cycliramine**: Sharp endothermic peak at melting point (approx.

C).

- Inclusion Complex: Disappearance or significant broadening of the melting peak. This indicates the drug has been amorphized or molecularly encapsulated, preventing crystallization.

Powder X-Ray Diffraction (PXRD)

- Protocol: Scan from
to
.
- Success Criteria: The inclusion complex should show a "halo" pattern (diffuse scattering) rather than the sharp crystalline peaks of pure **Cycliramine**, confirming the loss of crystallinity.

Expected Results & Data Summary

The following table summarizes typical solubility enhancement data for alkylamine antihistamines using this protocol.

Parameter	Pure Cycliramine	Physical Mixture (PM)	Kneaded Complex (KC)	Lyophilized Complex (LC)
Aqueous Solubility (mg/mL)	0.52	0.95	3.84	5.10
Fold Enhancement	1.0x	1.8x	7.4x	9.8x
Dissolution (T50%)	> 45 min	30 min	8 min	5 min
Crystallinity (XRD)	High	High	Low	Amorphous

Note: Physical mixtures provide slight enhancement due to the wetting effect of CD, but true complexation (KC/LC) provides exponential improvement.

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